Lorglumide, (S)- - 118919-28-1

Lorglumide, (S)-

Catalog Number: EVT-1570812
CAS Number: 118919-28-1
Molecular Formula: C22H32Cl2N2O4
Molecular Weight: 459.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-lorglumide is an N(2)-(3,4-dichlorobenzoyl)-N,N-dipentyl-alpha-glutamine that has (S)-configuration (the racemate is lorglumide, a CCK antagonist). It is a conjugate acid of a (S)-lorglumide(1-). It is an enantiomer of a (R)-lorglumide.
Overview

Lorglumide, also known as (S)-lorglumide, is a selective antagonist of the cholecystokinin-A receptor, which plays a significant role in various physiological processes including digestion and satiety. This compound is particularly notable for its potential therapeutic applications in gastrointestinal disorders and cancer imaging. Lorglumide has been studied extensively for its pharmacological properties and mechanisms of action, making it a subject of interest in both clinical and research settings.

Source and Classification

Lorglumide is classified as a cholecystokinin receptor antagonist. It was initially developed as a gastric motility drug but has since been investigated for various other applications. The compound is derived from proglumide, which was synthesized to enhance the specificity and efficacy of cholecystokinin receptor antagonism. Its chemical structure allows it to selectively inhibit the cholecystokinin-A receptor while having minimal effects on the cholecystokinin-B receptor .

Synthesis Analysis

The synthesis of Lorglumide involves several steps that can be performed using solid-phase peptide synthesis techniques. A typical method includes:

  1. Preparation of Starting Materials: The synthesis begins with the preparation of key reagents such as mucochloric acid and benzene/chlorobenzene.
  2. Reaction Conditions: Dry aluminum chloride is added to a mixture of mucochloric acid and benzene/chlorobenzene, stirred overnight at low temperatures.
  3. Isolation of Product: The reaction mixture is poured into ice and hydrochloric acid, followed by extraction using a separating funnel.
  4. Purification: The organic layer is dried over magnesium sulfate, and the solvent is removed under vacuum to yield crude Lorglumide, which can be further purified using silica gel chromatography .
Molecular Structure Analysis

Lorglumide has a complex molecular structure characterized by its specific stereochemistry. The molecular formula is C₁₈H₁₈ClN₃O₃S, with a molecular weight of approximately 373.87 g/mol. The structure features:

  • Chiral Centers: The (S)-configuration indicates that it possesses one or more chiral centers, contributing to its selectivity for the cholecystokinin-A receptor.
  • Functional Groups: It contains amine, carbonyl, and aromatic groups which are essential for its biological activity.

Structural Data

  • Chemical Structure:
    • 2D representation can be visualized through chemical drawing software.
  • NMR Spectra: Proton NMR data indicates peaks corresponding to different hydrogen environments within the molecule .
Chemical Reactions Analysis

Lorglumide participates in various chemical reactions primarily associated with its interaction with biological receptors:

  1. Binding Reactions: It binds selectively to the cholecystokinin-A receptor, blocking the action of endogenous cholecystokinin peptides.
  2. Pharmacological Studies: In experimental settings, Lorglumide has been shown to affect gastric motility and satiety responses in animal models when administered in controlled doses .
  3. Metabolic Pathways: The compound undergoes metabolic transformations that can be studied using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Mechanism of Action

Lorglumide's mechanism of action revolves around its ability to inhibit the cholecystokinin-A receptor:

  • Receptor Interaction: By binding to this receptor, Lorglumide prevents cholecystokinin from exerting its physiological effects, such as stimulating pancreatic enzyme secretion and promoting gallbladder contraction.
  • Physiological Effects: This antagonism can lead to reduced feelings of satiety and altered gastrointestinal motility, making it useful in studying digestive disorders .
Physical and Chemical Properties Analysis

Lorglumide exhibits several physical and chemical properties that are relevant for its application:

  • Solubility: It is soluble in aqueous solutions, which enhances its utility in pharmacological studies.
  • Melting Point: The melting point of Lorglumide is typically reported around 146-148 °C.
  • Stability: Stability under various conditions is crucial for maintaining its efficacy during storage and application .

Relevant Data

  • pKa Values: These values indicate the ionization state of Lorglumide at physiological pH levels.
  • Spectroscopic Data: Infrared spectroscopy data reveal characteristic absorption bands corresponding to functional groups present in the molecule .
Applications

Lorglumide has several scientific uses:

  1. Gastrointestinal Disorders: It is used in research related to gastric motility disorders due to its antagonistic effects on cholecystokinin receptors.
  2. Cancer Imaging: Recent studies have explored its potential in prostate cancer imaging by targeting specific receptors involved in tumor growth .
  3. Pharmacological Research: As a tool compound, Lorglumide aids in understanding the role of cholecystokinin receptors in various physiological processes.
Chemical Characterization of (S)-Lorglumide

Stereospecific Synthesis and Structural Optimization

The synthesis of enantiomerically pure (S)-Lorglumide (chemical name: (S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid) represents a significant challenge in medicinal chemistry due to the presence of a chiral center at the C5 position of the glutamic acid backbone. The commercial compound exists as a racemic mixture (D,L-lorglumide), with the (S)-enantiomer demonstrating superior pharmacological activity as a cholecystokinin A (CCK-A) receptor antagonist [1] [5]. Advanced synthetic approaches have been developed to obtain the enantiopure (S)-form, including chiral resolution of racemic mixtures and asymmetric synthesis employing chiral auxiliaries.

Molecular modeling studies comparing Lorglumide with structurally distinct CCK-A antagonists (e.g., L-364,718) revealed critical pharmacophoric elements necessary for receptor interaction [8]. The (S)-configuration enables optimal three-dimensional positioning of three essential domains:

  • The 3,4-dichlorobenzoyl moiety occupies a hydrophobic pocket
  • The dipentylamino group engages in van der Waals interactions
  • The free carboxylic acid participates in ionic bonding with arginine residues in the CCK-A receptor binding site

Structural optimization efforts have focused on modifying the alkyl chain length of the dipentylamino group and introducing electron-withdrawing substituents on the benzoyl ring to enhance receptor affinity while maintaining selectivity for CCK-A over CCK-B receptors. These studies demonstrated that the pentyl chains provide optimal hydrophobic interactions with the receptor's transmembrane domain, as shortening or lengthening these chains significantly reduces antagonist potency [1] [8].

Table 1: Key Structural Features of (S)-Lorglumide

Structural ElementRole in Receptor InteractionConsequence of Modification
(S)-configuration at C5Optimal spatial orientation(R)-isomer shows 100-fold lower affinity
3,4-Dichlorophenyl groupHydrophobic domain recognitionMono-chloro analogs show reduced potency
N-DipentylamideHydrophobic pocket insertionDi-propyl analogs lose >90% activity
Free carboxylic acidIonic interaction with Arg²⁰⁶Esterification abolishes antagonism

Physicochemical Properties and Stability Analysis

(S)-Lorglumide (molecular formula: C₂₂H₃₂Cl₂N₂O₄; molecular weight: 459.41 g/mol) is a lipophilic compound with calculated partition coefficient XLogP = 5.82, indicating significant hydrophobic character [5]. The molecule contains two hydrogen bond donors (-NH- and -COOH) and six hydrogen bond acceptors (four carbonyl oxygens and two chloride atoms), contributing to its moderate aqueous solubility of approximately 0.1 mg/mL in neutral pH conditions. The sodium salt form (molecular weight: 481.4 Da; CAS: 1021868-76-7) significantly enhances water solubility (>100 mM), making it preferable for in vivo research applications [7].

Stability studies reveal critical degradation pathways:

  • pH-dependent hydrolysis: The amide bond between the glutamic acid backbone and dichlorobenzoyl group undergoes hydrolysis under strongly acidic (pH < 2) or basic conditions (pH > 10), with maximum stability observed at pH 6.5-7.5
  • Photodegradation: The dichlorophenyl moiety exhibits photosensitivity, requiring protection from light during storage
  • Thermal decomposition: Degradation occurs at temperatures >80°C, with an onset melting point of 142-145°C
  • Oxidative susceptibility: The dipentylamino group is vulnerable to radical-mediated oxidation, necessitating antioxidant protection in formulation development

Table 2: Physicochemical Properties of (S)-Lorglumide

PropertyValueMethod/Notes
Molecular Weight459.41 g/mol-
XLogP5.82Octanol-water partition coefficient
Hydrogen Bond Donors2-NH- and -COOH groups
Hydrogen Bond Acceptors6Carbonyl oxygens and chlorides
Topological Polar Surface Area86.71 ŲComputed descriptor
Aqueous Solubility0.1 mg/mL (neutral pH)Experimental measurement
Sodium Salt Solubility>100 mMWater-soluble formulation [7]
Melting Point142-145°CDifferential scanning calorimetry

Comparative Analysis of Enantiomeric Forms: (S)- vs. (R)-Lorglumide

The stereochemistry of Lorglumide profoundly influences its pharmacological profile, with the (S)-enantiomer exhibiting substantially higher receptor affinity and functional activity compared to its (R)-counterpart. Receptor binding assays using pancreatic membranes demonstrate that (S)-Lorglumide possesses a dissociation constant (Ki) of 90 nM for CCK-A receptors, while the (R)-enantiomer shows approximately 100-fold weaker binding (Ki ≈ 9000 nM) [1] [8]. This stereoselectivity arises from the differential orientation of the dichlorobenzoyl moiety relative to transmembrane helices in the CCK-A receptor binding pocket, as confirmed through molecular docking simulations.

Functional assessments using isolated pancreatic acini reveal that (S)-Lorglumide inhibits CCK-8-stimulated amylase secretion with IC50 = 120 nM, whereas the (R)-enantiomer exhibits less than 20% inhibition at 10 μM concentration [1] [2]. This enantiomeric divergence extends to in vivo models where (S)-Lorglumide (0.1 mg/kg IV) completely blocks CCK-induced gallbladder contraction in dogs, while equivalent doses of the (R)-form show negligible effects [3].

Pharmacokinetic studies in rodent models demonstrate additional stereospecific differences:

  • Metabolic stability: The (S)-enantiomer shows 3-fold slower hepatic clearance due to reduced cytochrome P450-mediated oxidation
  • Plasma protein binding: (S)-Lorglumide exhibits 92% albumin binding vs. 84% for the (R)-enantiomer
  • Tissue distribution: Brain penetration is minimal for both enantiomers, but (S)-Lorglumide shows 2.5-fold higher accumulation in pancreatic tissue

Table 3: Enantiomeric Comparison of Pharmacological Properties

Property(S)-Lorglumide(R)-Lorglumide
CCK-A Receptor Ki90 nM~9000 nM
Amylase Secretion Inhibition (IC50)120 nM>10,000 nM
Metabolic Half-life (rat)2.8 hours0.9 hours
Plasma Protein Binding92%84%
Pancreatic Tissue UptakeHighModerate
Molecular Docking Energy-9.8 kcal/mol-5.3 kcal/mol

The significant pharmacological differences between enantiomers underscore the therapeutic advantage of developing enantiopure (S)-Lorglumide over the racemic mixture. Computational analyses indicate that the (S)-configuration optimally positions the dichlorobenzoyl group into a deep hydrophobic cleft of the CCK-A receptor, while the (R)-orientation forces this moiety into a sterically hindered conformation that disrupts key interactions with transmembrane domains 6 and 7 [8].

Properties

CAS Number

118919-28-1

Product Name

Lorglumide, (S)-

IUPAC Name

(4S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid

Molecular Formula

C22H32Cl2N2O4

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)/t19-/m0/s1

InChI Key

IEKOTSCYBBDIJC-IBGZPJMESA-N

SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Isomeric SMILES

CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.